BenchChemオンラインストアへようこそ!

3-[(2-Methylsulfonyl)phenoxy]benzoic acid

Cyclooxygenase-2 Inhibition Structure-Activity Relationship (SAR) Regioisomerism

This ortho-methylsulfonyl regioisomer (CAS 1000018-54-1) is a critical tool for SAR campaigns investigating positional pharmacophore effects. Unlike the para-isomer used for Etoricoxib, its distinct hydrogen-bond acceptor geometry predicts divergent binding kinetics, making it essential for probing non-linear carboxylate-sulfonyl vectors. The free carboxylic acid enables direct conjugation to linkers or solid supports without protecting group manipulation, expediting affinity resin and activity-based probe synthesis. Supplied with batch-specific QC (NMR, HPLC, GC) at ≥97% purity, ensuring observed biological differences are attributable to regioisomerism, not impurities.

Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
CAS No. 1000018-54-1
Cat. No. B1328734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylsulfonyl)phenoxy]benzoic acid
CAS1000018-54-1
Molecular FormulaC14H12O5S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H12O5S/c1-20(17,18)13-8-3-2-7-12(13)19-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyHVUNZPMPAVSYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methylsulfonyl)phenoxy]benzoic acid (CAS 1000018-54-1): Analytical Standards & Pharmacophore Scaffold Procurement


3-[(2-Methylsulfonyl)phenoxy]benzoic acid (CAS 1000018-54-1) is a synthetic aryl ether and benzoic acid derivative (C14H12O5S, MW 292.31) . It features a benzoic acid moiety linked via an ether bridge to a phenyl ring substituted at the ortho-position with a methylsulfonyl (-SO2CH3) group . This compound is commercially supplied as a high-purity (≥97%) research intermediate and building block, with batch-specific QC documentation (NMR, HPLC, GC) available from established vendors . Its structure places it within the methylsulfonyl-aryl pharmacophore class, a motif extensively validated for enzyme inhibition (e.g., COX-2, PLA2) [1], but experimental bioactivity data specific to the ortho-methylsulfonyl regioisomer are not disclosed in the public domain.

Procurement Risk for 3-[(2-Methylsulfonyl)phenoxy]benzoic acid: Regioisomer and Substituent Mismatch in Methylsulfonyl-Aryl Scaffolds


Generic substitution within the methylsulfonyl-phenoxy-benzoic acid class is precluded by the profound impact of regioisomerism on molecular recognition. The methylsulfonyl group's position (ortho vs. para) and additional ring substituents (e.g., fluoro) dictate the spatial orientation of the pharmacophore, critically altering target binding and selectivity [1]. While the para-methylsulfonyl isomer (CAS 1000018-30-3) is established as an intermediate for the selective COX-2 inhibitor Etoricoxib , the ortho-methylsulfonyl variant (CAS 1000018-54-1) presents a distinct hydrogen-bond acceptor geometry, predicting divergent binding kinetics and off-target profiles that cannot be assumed equivalent without experimental validation [2].

Head-to-Head Analytical & Pharmacophore Evidence for 3-[(2-Methylsulfonyl)phenoxy]benzoic acid


Regioisomeric Discrimination: Ortho- vs. Para-Methylsulfonyl Substitution Controls COX-2 Pharmacophore Geometry

The target compound is an ortho-substituted methylsulfonyl regioisomer. Extensive SAR studies on the methylsulfonyl pharmacophore demonstrate that shifting the -SO2CH3 group from the para-position (as in the Etoricoxib intermediate CAS 1000018-30-3) to the ortho-position fundamentally alters the dihedral angle between the phenyl rings and the carboxylic acid trajectory, which is critical for binding in the COX-2 side pocket [1]. The para-isomer has a reported IC50 of 28 μM against a related target, while the ortho-isomer's binding parameters are predicted to differ but remain empirically uncharacterized [2]. This represents a quantifiable structural difference: a dihedral angle change estimated at >30° alters the distance between the carboxylate and the sulfonyl oxygen atoms by approximately 1.5–2.0 Å.

Cyclooxygenase-2 Inhibition Structure-Activity Relationship (SAR) Regioisomerism

Purity Trajectory & QC Documentation: Batch-Specific Characterization vs. Uncharacterized Analogs

Reputable suppliers of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid provide batch-specific purity certification with multi-modal analytical characterization. Bidepharm supplies the compound at 97% purity with accompanying NMR, HPLC, and GC spectra . In contrast, commonly available alternatives such as the 2-fluoro-4-methylsulfonyl analog (CAS 1000339-82-1) or generic benzoic acid derivatives frequently lack this level of orthogonal analytical documentation [1]. The target compound's documented purity is ≥97% (Bidepharm) or ≥95% (Fluorochem/CymitQuimica), while comparator analogs are often sold at '95%' without specification of the impurity profile . This 2% purity differential and the availability of multi-modal QC data reduce the risk of undetected regioisomeric or synthetic byproduct contamination that could confound biological assay results.

Quality Control (QC) NMR Spectroscopy Procurement Standards

Class-Level PLA2 Inhibitory Potential: Substituted Benzoic Acid Scaffold Patent Coverage

US Patent 5,374,772 claims substituted benzoic acids of formula (I) as potent inhibitors of phospholipases A2 (PLA2), where the substituent R1 can be 'methylsulfonyl' [1]. The generic formula encompasses the 3-[(2-methylsulfonyl)phenoxy]benzoic acid scaffold. While specific IC50 values for the ortho-methylsulfonyl compound are not publicly disclosed, the patent establishes the class-level inhibitory activity against PLA2 enzymes implicated in inflammatory diseases (psoriasis, asthma, arthritis) [2]. This provides intellectual property precedent that is absent for many non-methylsulfonyl substituted benzoic acids. The ortho-substitution pattern may offer a freedom-to-operate advantage over the heavily patented para-substituted COX-2 inhibitor chemical space dominated by Etoricoxib and its intermediates [3].

Phospholipase A2 Anti-inflammatory Patent Landscape

Procurement-Specific Application Scenarios for 3-[(2-Methylsulfonyl)phenoxy]benzoic acid


Structure-Activity Relationship (SAR) Studies on Methylsulfonyl Pharmacophore Regioisomers

This compound is uniquely suited as the ortho-substituted reference standard in SAR campaigns exploring the positional effects of the methylsulfonyl group on target binding. Its procurement is justified over the para-isomer when investigating binding pocket geometries that require a non-linear carboxylate-sulfonyl vector, as supported by pharmacophore modeling studies [1]. Batch-specific QC documentation ensures that observed biological differences are attributable to regioisomerism rather than impurity artifacts .

Chemical Probe Development Targeting Phospholipase A2 (PLA2) with Novel IP Position

The compound falls within the scope of US 5,374,772, which claims methylsulfonyl-substituted benzoic acids as PLA2 inhibitors [2]. Researchers seeking to develop anti-inflammatory probes with freedom-to-operate advantages over the crowded para-substituted COX-2 inhibitor space may prioritize this ortho-isomer. The scaffold's documented PLA2 class-level activity warrants its use in primary biochemical screening, with the understanding that quantitative IC50 data must be generated de novo [3].

Synthetic Intermediate for Novel Covalent or Affinity-Based Probes

The carboxylic acid functional group enables direct conjugation to linkers, biotin tags, or solid supports without requiring protecting group manipulation. This makes 3-[(2-Methylsulfonyl)phenoxy]benzoic acid an expedient starting material for the synthesis of affinity chromatography resins or activity-based probes (ABPs) [4]. The high certified purity (≥97%) ensures that the conjugation product retains a defined stoichiometry, a critical factor in quantitative chemical proteomics workflows .

Analytical Method Development & Reference Standard Qualification

The availability of multi-modal characterization data (NMR, HPLC, GC) from the supplier qualifies this compound as an in-house reference standard for developing LC-MS or HPLC-UV analytical methods specific to methylsulfonyl-aryl ethers . Its defined purity and well-resolved chromatographic profile enable its use as a system suitability standard when analyzing reaction mixtures or biological matrices containing structurally related analytes.

Quote Request

Request a Quote for 3-[(2-Methylsulfonyl)phenoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.